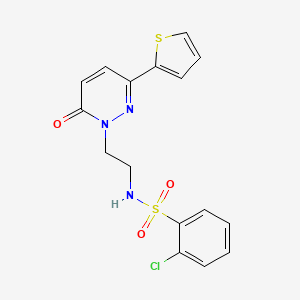
2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide shows promising results in antimicrobial activities. This compound, when synthesized with certain heterocyclic compounds, exhibited significant activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Anti-HIV Properties
This compound has been explored for its potential in anticancer and anti-HIV applications. For instance, its derivatives were found to exhibit moderate anticancer and anti-HIV activities, suggesting their potential use in medical treatments (Pomarnacka & Kozlarska-Kedra, 2003), (Brzozowski, 1998).
Structural Characterization and Pharmaceutical Potential
The structural characterization of this compound and its derivatives has been a subject of interest due to its potential pharmaceutical applications, particularly as HIV-1 infection antagonists (Cheng De-ju, 2015).
Molecular Modeling and QSAR Studies
There has been significant research in molecular modeling and QSAR (Quantitative Structure–Activity Relationships) studies of this compound's derivatives, providing insights into their potential therapeutic applications, especially in treating cancers such as colon, breast, and cervical cancer (Tomorowicz et al., 2020).
Development of Novel Anticancer Agents
Research into developing novel anticancer agents using derivatives of this compound has shown remarkable activity against human tumor cell lines, indicating its potential in cancer therapy (Sławiński et al., 2012).
Multifunctional Therapeutic Applications
Studies on its derivatives have revealed their multifunctional therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
Antibacterial and Antifungal Activity
The compound's derivatives have been tested for their antibacterial and antifungal activities, with certain derivatives showing effectiveness against pathogens like E. coli and P. aeruginosa (Hassan, 2013).
Enzyme Inhibition and Antioxidant Potential
Research has also focused on the enzyme inhibition capabilities and antioxidant potential of the compound's derivatives, especially for therapeutic applications in neurodegenerative diseases (Kausar et al., 2019).
Metal Coordination and Molecular Structures
Studies have also delved into the molecular and supramolecular structures of derivatives, analyzing their potential as ligands for metal coordination, which has implications in various fields of chemistry and biochemistry (Jacobs, Chan, & O'Connor, 2013).
Development of Antitumor Agents
Further research has been conducted on synthesizing and evaluating the anticancer activity of its derivatives, with some showing promising results against various cancer cell lines, indicating their potential as antitumor agents (Rathish et al., 2012).
特性
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDFSOTJSCDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


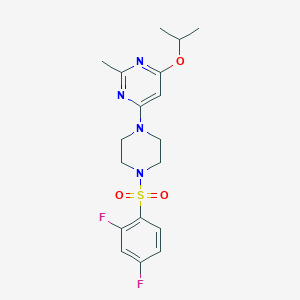
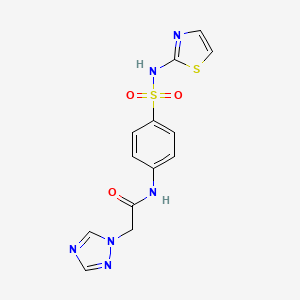
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)

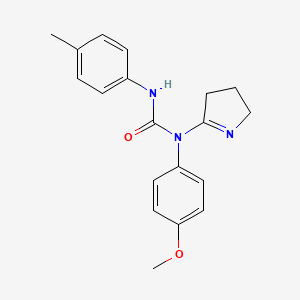
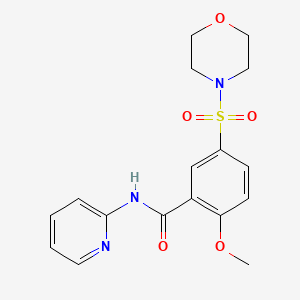
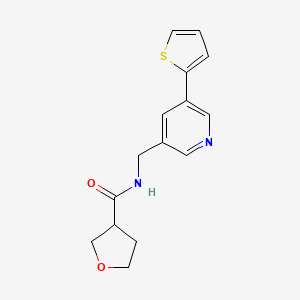
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)

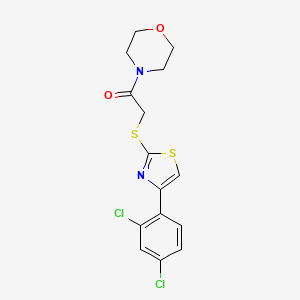
![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)
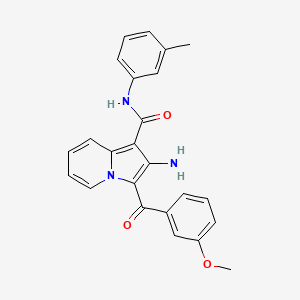
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)